molecular formula C23H19ClN6O3 B2392663 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone CAS No. 1326941-02-9

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No. B2392663
CAS RN: 1326941-02-9
M. Wt: 462.89
InChI Key: NLRIRYRKKZOTIV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a pyridinyl group, a triazolyl group, a furan-2-ylcarbonyl group, and a piperazinyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic structure of its constituent atoms. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial and Antiinflammatory Applications

Compounds with structures related to the given chemical have been investigated for their antimicrobial and antiinflammatory activities. A study focusing on novel pyrazoline derivatives, which share structural similarities, demonstrated significant in vivo antiinflammatory and in vitro antibacterial activity, suggesting potential therapeutic applications in managing inflammation and bacterial infections (Ravula et al., 2016).

Anticancer and Antituberculosis Properties

Research has also explored the synthesis and biological evaluation of derivatives similar to the given chemical, revealing compounds with promising anticancer and antituberculosis activities. For instance, specific derivates were found to exhibit significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity, indicating their potential as therapeutic agents in the treatment of cancer and tuberculosis (Mallikarjuna et al., 2014).

Antipsychotic Potential

The heterocyclic core structure of compounds within this family has been associated with potential antipsychotic effects. One study reported the synthesis of molecules featuring a heterocyclic core and demonstrated high affinity for human histamine H(3) receptors, suggesting their utility as novel antipsychotic agents (Swanson et al., 2009).

Molecular Docking and Synthesis Studies

Further research has delved into the synthesis of novel biologically potent compounds, incorporating structural elements like oxazole, pyrazoline, and pyridine, which are structurally related to the target compound. These studies have demonstrated the compounds' anticancer and antimicrobial activities, supported by molecular docking studies to understand their interaction with biological targets, suggesting their potential utility in overcoming microbial resistance to drugs (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies on its synthesis, structure, reactivity, and possible uses in fields such as medicine or materials science .

properties

IUPAC Name

[4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c24-17-5-7-18(8-6-17)30-21(16-3-1-9-25-15-16)20(26-27-30)23(32)29-12-10-28(11-13-29)22(31)19-4-2-14-33-19/h1-9,14-15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIRYRKKZOTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

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